molecular formula C16H12BrN3S B2924889 3-((4-Bromobenzyl)thio)-6-(pyridin-3-yl)pyridazine CAS No. 872987-72-9

3-((4-Bromobenzyl)thio)-6-(pyridin-3-yl)pyridazine

Cat. No. B2924889
CAS RN: 872987-72-9
M. Wt: 358.26
InChI Key: IBAZHIDWEWSLDH-UHFFFAOYSA-N
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Description

3-((4-Bromobenzyl)thio)-6-(pyridin-3-yl)pyridazine, also known as BBTP, is a heterocyclic compound that has shown promising results in scientific research. This compound has been synthesized and studied for its potential use in various applications, including medicinal chemistry, drug discovery, and biological research.

Mechanism of Action

The mechanism of action of 3-((4-Bromobenzyl)thio)-6-(pyridin-3-yl)pyridazine is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways involved in cell growth and proliferation. 3-((4-Bromobenzyl)thio)-6-(pyridin-3-yl)pyridazine has been shown to inhibit the activity of protein kinase C and cyclin-dependent kinase 2, which are involved in the regulation of cell cycle progression.
Biochemical and Physiological Effects:
3-((4-Bromobenzyl)thio)-6-(pyridin-3-yl)pyridazine has been shown to have a range of biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells, inhibit cell growth and proliferation, and modulate the activity of various enzymes and signaling pathways. 3-((4-Bromobenzyl)thio)-6-(pyridin-3-yl)pyridazine has also been shown to have anti-inflammatory and antioxidant effects.

Advantages and Limitations for Lab Experiments

3-((4-Bromobenzyl)thio)-6-(pyridin-3-yl)pyridazine has several advantages for use in lab experiments. It is relatively easy to synthesize, and its activity can be easily measured using various biochemical assays. However, there are also limitations to its use. 3-((4-Bromobenzyl)thio)-6-(pyridin-3-yl)pyridazine has low solubility in aqueous solutions, which can make it difficult to work with in certain experiments. Additionally, its effects on normal cells and tissues are not well understood, which can limit its potential use in certain applications.

Future Directions

There are several future directions for research on 3-((4-Bromobenzyl)thio)-6-(pyridin-3-yl)pyridazine. One area of interest is the development of 3-((4-Bromobenzyl)thio)-6-(pyridin-3-yl)pyridazine derivatives with improved solubility and bioavailability. Another area of interest is the investigation of 3-((4-Bromobenzyl)thio)-6-(pyridin-3-yl)pyridazine's effects on other enzymes and signaling pathways involved in cell growth and proliferation. Additionally, further research is needed to understand the potential use of 3-((4-Bromobenzyl)thio)-6-(pyridin-3-yl)pyridazine in the treatment of various diseases, including cancer and inflammatory disorders.

Synthesis Methods

3-((4-Bromobenzyl)thio)-6-(pyridin-3-yl)pyridazine can be synthesized through a multistep process that involves the reaction of 4-bromobenzyl chloride with 3-aminopyridine to form 3-((4-bromobenzyl)amino)pyridine. This intermediate product is then reacted with thiourea to form 3-((4-Bromobenzyl)thio)-6-(pyridin-3-yl)pyridazine.

Scientific Research Applications

3-((4-Bromobenzyl)thio)-6-(pyridin-3-yl)pyridazine has been extensively studied for its potential use in medicinal chemistry and drug discovery. It has been shown to have inhibitory effects on various enzymes, including protein kinase C and cyclin-dependent kinase 2, which are involved in the regulation of cell growth and proliferation. 3-((4-Bromobenzyl)thio)-6-(pyridin-3-yl)pyridazine has also been studied as a potential anti-cancer agent, as it has been shown to induce apoptosis in cancer cells.

properties

IUPAC Name

3-[(4-bromophenyl)methylsulfanyl]-6-pyridin-3-ylpyridazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12BrN3S/c17-14-5-3-12(4-6-14)11-21-16-8-7-15(19-20-16)13-2-1-9-18-10-13/h1-10H,11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IBAZHIDWEWSLDH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)C2=NN=C(C=C2)SCC3=CC=C(C=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12BrN3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-((4-Bromobenzyl)thio)-6-(pyridin-3-yl)pyridazine

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